Dienogest Impurity I

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of Dienogest Impurity I involves several steps. The patent WO2011132045A2 describes a process for the preparation of dienogest substantially free of impurities . The process involves the conversion of ketal to dienogest in three steps, where ethylene oxide intermediate is reacted with an alcohol solution of potassium cyanide to produce a product, followed by acid hydrolysis .Scientific Research Applications

- Dienogest has gained prominence as an effective treatment for endometriosis. It acts as a progestin and helps suppress endometrial tissue growth outside the uterus. Researchers study the impact of Dienogest Impurity I on endometriosis management, including its potential effects on symptom relief, lesion regression, and hormonal modulation .

Endometriosis Research

Mechanism of Action

Target of Action

Dienogest Impurity I, like Dienogest, is an orally-active semisynthetic progestogen . It primarily targets the progesterone receptor (PR) and exhibits a very potent progestagenic effect in the endometrium . It also has antiandrogenic properties and acts as an antagonist at androgen receptors .

Result of Action

The result of Dienogest Impurity I’s action is the regulation of endometrial tissue. It exhibits a very potent progestagenic effect in the endometrium, causing endometrial atrophy after prolonged use . It also improves androgenic symptoms such as acne and hirsutism .

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for Dienogest Impurity I involves the conversion of 17α-hydroxy-6β,7β;15β,16β-dimethylene-3-oxo-17α-pregn-4-ene (Dienogest) to Dienogest Impurity I through a series of chemical reactions.", "Starting Materials": [ "17α-hydroxy-6β,7β;15β,16β-dimethylene-3-oxo-17α-pregn-4-ene (Dienogest)", "Sodium hydride (NaH)", "Methyl iodide (CH3I)", "Hydrochloric acid (HCl)", "Sodium hydroxide (NaOH)", "Sodium bicarbonate (NaHCO3)", "Ethyl acetate (EtOAc)", "Methanol (MeOH)", "Water (H2O)" ], "Reaction": [ "Step 1: Dissolve Dienogest in dry tetrahydrofuran (THF) and add NaH. Stir the mixture at room temperature for 30 minutes.", "Step 2: Add CH3I dropwise to the reaction mixture and stir for an additional 2 hours.", "Step 3: Quench the reaction with HCl and extract the product with EtOAc.", "Step 4: Wash the organic layer with NaHCO3 and water, then dry over Na2SO4.", "Step 5: Concentrate the organic layer and purify the product by column chromatography using EtOAc/MeOH as the eluent.", "Step 6: Dissolve the purified product in a mixture of MeOH and NaOH and stir at room temperature for 2 hours.", "Step 7: Acidify the reaction mixture with HCl and extract the product with EtOAc.", "Step 8: Wash the organic layer with water, dry over Na2SO4, and concentrate.", "Step 9: Purify the product by column chromatography using EtOAc/MeOH as the eluent.", "Step 10: The final product is Dienogest Impurity I." ] } | |

CAS RN |

65928-65-6 |

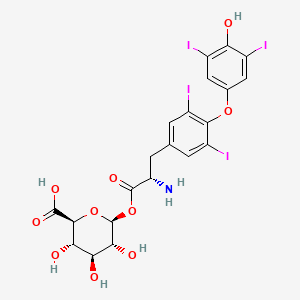

Molecular Formula |

C20H27NO2 |

Molecular Weight |

313.43 |

Purity |

> 95% |

quantity |

Milligrams-Grams |

synonyms |

(17α)-17-Hydroxy-3-oxo-19-norpregn-5(10)-ene-21-nitrile |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

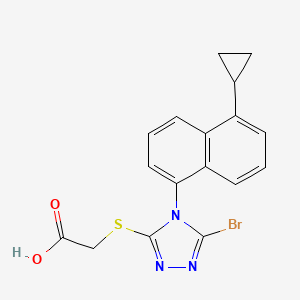

![2-[[5-Bromo-4-(1-cyclopropylnaphthalen-2-yl)-1,2,4-triazol-3-yl]sulfanyl]acetic acid](/img/structure/B601855.png)